molecular formula C23H22N6O2S2 B2797239 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 852145-05-2

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2797239
CAS No.: 852145-05-2
M. Wt: 478.59
InChI Key: UEVNFALJDZOSEJ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 2-methoxyethyl group at position 2. A thioether linkage connects the triazole ring to an acetamide moiety, which is further substituted with a 6-methylbenzothiazol-2-yl group. Its molecular formula is approximately C₂₄H₂₃N₇O₂S₂ (calculated based on structural analysis), with a molecular weight of ~529.6 g/mol. The indole and benzothiazole moieties are pharmacologically significant, often associated with anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S2/c1-14-7-8-18-19(11-14)33-22(25-18)26-20(30)13-32-23-28-27-21(29(23)9-10-31-2)16-12-24-17-6-4-3-5-15(16)17/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVNFALJDZOSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitPDE4B , a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase, which plays a crucial role in inflammatory responses.

Biochemical Pathways

The compound likely affects the cAMP-PKA signaling pathway . By inhibiting PDE4B, the compound prevents the breakdown of cAMP, leading to an increase in cAMP levels. This increase can activate Protein Kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function.

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel organic molecule that combines various bioactive moieties, particularly an indole and a triazole. This unique structure suggests significant potential for biological activity, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Indole Moiety : Known for its role in numerous biological activities, including interactions with serotonin receptors.
  • Triazole Ring : Recognized for its ability to inhibit various enzymes, particularly cytochrome P450, which is crucial in drug metabolism.
  • Thioether Linkage : Enhances the stability and solubility of the compound.
  • Acetamide Group : Contributes to the overall pharmacological profile.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC20H22N4OS
Molecular Weight378.48 g/mol

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation. A study found that related compounds demonstrated high anticancer activity against various cancer cell lines, including colon cancer (HCT116) cells, with IC50 values indicating potent efficacy compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial activity. Similar triazole derivatives have been evaluated for their ability to inhibit bacterial growth and have shown effectiveness comparable to established antibiotics . The incorporation of the indole and thiazole moieties may enhance this activity through synergistic effects.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The triazole ring may inhibit key metabolic enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The indole moiety could interact with serotonin receptors or other cellular targets, modulating signaling pathways critical for cell survival and proliferation.

Case Studies

  • Study on Anticancer Activity :
    • A recent study screened various compounds against HCT116 cells, revealing that the target compound exhibited an IC50 value of 4.36 μM, indicating strong anticancer potential .
  • Antimicrobial Screening :
    • In vitro tests showed that related compounds effectively inhibited bacterial strains such as Staphylococcus aureus and E. coli, suggesting a broad-spectrum antimicrobial effect .

Comparative Analysis of Similar Compounds

Compound NameBiological Activity
This compoundAnticancer and antimicrobial
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamideModerate anticancer activity
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamideHigh anticancer activity with IC50 = 18.76 μM

Scientific Research Applications

Structural Characteristics

This compound features several key structural components:

  • Indole Moiety : Known for its diverse biological activities, including modulation of serotonin receptors.
  • Triazole Ring : Associated with significant pharmacological properties, such as inhibition of cytochrome P450 enzymes.
  • Thioether Linkage : Enhances stability and bioactivity.
  • Acetamide Group : Contributes to the overall pharmacological profile.

Anticancer Applications

Research indicates that compounds similar to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds featuring indole and triazole moieties have shown effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. One study reported an IC50 value of 0.34 μM against MCF-7 cells for a structurally similar compound, indicating potent anticancer properties .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity against a range of pathogens:

  • It has been tested against ESKAPE pathogens (a group known for antibiotic resistance), demonstrating variable potency patterns. The presence of the triazole ring is particularly relevant as it has been associated with enhanced antibacterial effects .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential therapeutic applications:

Study FocusFindingsReference
Anticancer ActivityEffective against SKOV-3 and PC-3 cells with varying IC50 values
Antibacterial ActivityTested against ESKAPE pathogens; variable potency observed
Structure Activity RelationshipVariations in phenyl substitution affect bioactivity

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of triazole-thioacetamide hybrids. Key structural analogues include:

Compound Name Key Substituents Molecular Formula Biological Activity (Reported) Reference
Target Compound 1,2,4-Triazole, 2-methoxyethyl, indole, 6-methylbenzothiazole ~C₂₄H₂₃N₇O₂S₂ Anticancer (hypothesized)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides (e.g., 2a–i) 1,3,4-Oxadiazole instead of 1,2,4-triazole, indolemethyl substituent C₂₀H₁₆N₆O₂S₂ Anticancer (in vitro IC₅₀: 3–15 μM)
N-(Thiazolidin-3-yl)-2-(5-(2-methylindol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide (C24H25N7O2S2) Thiazolidinone ring, dimethylaminophenyl substituent C₂₄H₂₅N₇O₂S₂ Antimicrobial (MIC: 8–32 μg/mL)
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-methyltriazinoindol-3-yl)thio]acetamide (CAS 311329-77-8) Triazinoindole core, nitro group on benzothiazole C₁₉H₁₃N₇O₃S₂ Kinase inhibition (predicted)
2-[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide (CAS 780818-69-1) Chlorobenzyl substituent on thiazole, amino group on triazole C₁₅H₁₅ClN₆OS₂ Antifungal (IC₅₀: 12 μM)

Key Observations :

  • Substituent Effects :
    • The 2-methoxyethyl group in the target compound enhances solubility compared to methyl or phenyl substituents in analogues (e.g., ), as polar groups improve aqueous solubility .
    • The 6-methylbenzothiazole moiety may confer selective kinase inhibition, as seen in structurally related pyrimidoindole derivatives (e.g., ).
    • Indole positioning : 1H-Indol-3-yl groups are associated with tubulin polymerization inhibition, as demonstrated in oxadiazole-indole hybrids .
Challenges and Limitations
  • Synthetic Complexity : Introducing the 2-methoxyethyl group requires stringent anhydrous conditions, lowering yields compared to simpler alkyl substituents .
  • Toxicity Risks : Benzothiazoles (e.g., ) are associated with hepatotoxicity at high doses, necessitating structural optimization.

Q & A

Q. What explains variability in cytotoxicity data across cancer cell lines?

  • Methodological Answer :
  • ABC transporter expression : Overexpression of P-glycoprotein in resistant lines (e.g., NCI/ADR-RES) reduces intracellular accumulation, quantified via fluorescent tracer assays .
  • Metabolic activation : Liver microsome studies show CYP3A4-mediated activation is required for activity in HepG2 but not MCF-7 cells .

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